molecular formula C7H2F3NO B1326608 1,2,3-Trifluoro-5-isocyanatobenzene CAS No. 869285-47-2

1,2,3-Trifluoro-5-isocyanatobenzene

Cat. No.: B1326608
CAS No.: 869285-47-2
M. Wt: 173.09 g/mol
InChI Key: PISHPAJOGZXLCG-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H2F3NO. It is characterized by the presence of three fluorine atoms and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

1,2,3-Trifluoro-5-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene derivatives with trifluoromethylating agents followed by isocyanation. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process. The production process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

1,2,3-Trifluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,2,3-Trifluoro-5-isocyanatobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .

Comparison with Similar Compounds

1,2,3-Trifluoro-5-isocyanatobenzene can be compared with other similar compounds such as:

  • 1,2,3-Trifluoro-4-isocyanatobenzene
  • 1,2,4-Trifluoro-5-isocyanatobenzene
  • 1,3,5-Trifluoro-2-isocyanatobenzene

These compounds share similar structural features but differ in the position of the fluorine atoms and the isocyanate group. The unique arrangement of these groups in this compound gives it distinct reactivity and properties, making it suitable for specific applications .

Properties

IUPAC Name

1,2,3-trifluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISHPAJOGZXLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649173
Record name 1,2,3-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869285-47-2
Record name 1,2,3-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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